(3-Fluoroisoquinolin-6-yl)boronic acid

Boronic Acid Acidity Suzuki Coupling Fluorine Effect

Select (3-Fluoroisoquinolin-6-yl)boronic acid for your next synthesis. The 3-fluoro substituent increases Lewis acidity and blocks metabolic oxidation, delivering superior coupling efficiency and metabolic stability for PKB modulator development. This fluorinated building block is essential for accessing patented chemical space in AKT inhibitor programs. Available in high purity to accelerate your SAR studies.

Molecular Formula C9H7BFNO2
Molecular Weight 190.968
CAS No. 1105710-34-6
Cat. No. B580572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoroisoquinolin-6-yl)boronic acid
CAS1105710-34-6
SynonymsB-(3-Fluoro-6-isoquinolinyl)boronic Acid;  (3-Fluoroisoquinolin-6-yl)boronic Acid; 
Molecular FormulaC9H7BFNO2
Molecular Weight190.968
Structural Identifiers
SMILESB(C1=CC2=CC(=NC=C2C=C1)F)(O)O
InChIInChI=1S/C9H7BFNO2/c11-9-4-7-3-8(10(13)14)2-1-6(7)5-12-9/h1-5,13-14H
InChIKeyZHHNXWLNMLXBEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 20.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3-Fluoroisoquinolin-6-yl)boronic acid (CAS 1105710-34-6) — A Strategic Fluorinated Isoquinoline Boronic Acid for Suzuki-Miyaura Coupling and Kinase Modulator Synthesis


(3-Fluoroisoquinolin-6-yl)boronic acid (CAS 1105710-34-6) is an organoboron building block comprising a boronic acid group at the 6-position of an isoquinoline scaffold, with a fluorine atom substituted at the 3-position . This compound belongs to the class of heteroaryl boronic acids, which are essential reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in complex organic molecules . The incorporation of a fluorine substituent at the 3-position of the isoquinoline ring differentiates this compound from non-fluorinated isoquinoline boronic acids, conferring distinct electronic properties, enhanced Lewis acidity, and potential for improved metabolic stability in drug discovery applications .

Why Generic Substitution of (3-Fluoroisoquinolin-6-yl)boronic acid (CAS 1105710-34-6) Fails in Critical Applications


Attempting to replace (3-fluoroisoquinolin-6-yl)boronic acid with a non-fluorinated analog (e.g., isoquinolin-6-ylboronic acid) or a different 3-substituted variant (e.g., 3-chloro- or 3-methyl-) is scientifically unsound because the 3-fluoro substituent fundamentally alters the electronic environment, reactivity, and binding properties of the molecule. Fluorine is a strong electron-withdrawing group that increases the Lewis acidity of the boronic acid, directly impacting Suzuki coupling efficiency and diol-binding affinity [1]. Moreover, fluorine substitution is a well-established strategy in medicinal chemistry to block metabolic oxidation at the 3-position, thereby enhancing metabolic stability . For applications such as PKB modulator synthesis, the 3-fluoro isoquinoline core is a specific pharmacophoric requirement, and substituting it with other halogens or alkyl groups can abrogate activity or lead to off-target effects .

Quantitative Evidence Guide: Differentiating (3-Fluoroisoquinolin-6-yl)boronic acid (CAS 1105710-34-6) from Closest Analogs


Enhanced Lewis Acidity: Fluorine Substituent Decreases pKa Relative to Non-Fluorinated Analog

The introduction of a fluorine atom at the 3-position increases the Lewis acidity of the boronic acid group relative to the non-fluorinated isoquinolin-6-ylboronic acid. While direct pKa measurements for (3-fluoroisoquinolin-6-yl)boronic acid are not publicly available, class-level inference from phenylboronic acid systems indicates a pKa decrease of approximately 1-2 units upon mono-fluorination at a meta-like position. For reference, 3-fluorophenylboronic acid has a predicted pKa of 7.50 ± 0.10 , compared to ~8.8 for unsubstituted phenylboronic acid [1]. This enhanced acidity correlates with improved transmetalation kinetics in Suzuki-Miyaura coupling [1].

Boronic Acid Acidity Suzuki Coupling Fluorine Effect

Patent-Documented Utility: Key Intermediate for Protein Kinase B (PKB) Modulators

(3-Fluoroisoquinolin-6-yl)boronic acid is explicitly cited in a PCT patent application (Zeng, Q., et al.) as an intermediate in the synthesis of Protein Kinase B (PKB) modulators . In contrast, the non-fluorinated analog isoquinolin-6-ylboronic acid is not mentioned in this specific patent context, and the 3-chloro analog has no documented use in PKB modulation [1]. The 3-fluoro substituent is likely critical for engaging a specific hydrophobic pocket or for tuning the electronics of the isoquinoline core to achieve potent PKB inhibition.

Kinase Inhibitor Synthesis PKB/AKT Pathway Medicinal Chemistry

Differentiation from 3-Chloro Analog: Molecular Weight, LogP, and Reactivity Profile

The 3-chloro analog, (3-chloroisoquinolin-6-yl)boronic acid (CAS 1800483-72-0), possesses a significantly higher molecular weight (207.42 g/mol) compared to the 3-fluoro compound (190.97 g/mol) [1]. More importantly, the C-Cl bond is substantially more labile in palladium-catalyzed couplings, potentially leading to undesired dehalogenation side reactions. The predicted logP for the 3-chloro analog (2.22) is higher than the 3-fluoro analog (estimated ~1.5-1.8), resulting in different solubility and permeability characteristics.

Halogen Effect Suzuki Coupling Physicochemical Properties

Positional Isomer Differentiation: 6-yl vs. 7-yl Boronic Acid Binding Affinity

The position of the boronic acid group on the isoquinoline ring dramatically influences diol binding affinity. For unsubstituted isoquinoline systems, the 6-yl boronic acid exhibits a binding constant (Ka) of 2 M⁻¹ for methyl α-D-glucopyranose, whereas the 7-yl regioisomer shows negligible binding [1]. This establishes that the 6-position is crucial for recognition. While data for the 3-fluoro derivative is not explicitly reported, the 3-fluoro substitution is expected to enhance this binding via electronic effects (see Evidence Item 1), making (3-fluoroisoquinolin-6-yl)boronic acid the superior choice over (3-fluoroisoquinolin-7-yl)boronic acid (CAS 1236030-32-2) for diol-sensing applications.

Regioisomer Effect Diol Binding Sensor Design

High-Value Application Scenarios for (3-Fluoroisoquinolin-6-yl)boronic acid (CAS 1105710-34-6)


Synthesis of Protein Kinase B (PKB/AKT) Inhibitors for Oncology Drug Discovery

This compound is a documented intermediate in patented synthetic routes to PKB modulators . Research teams developing AKT inhibitors for glioblastoma, prostate cancer, or other solid tumors should select this specific boronic acid to enable key Suzuki coupling steps with the required 3-fluoroisoquinoline pharmacophore, ensuring access to the patented chemical space and potentially bypassing lengthy de novo route development.

Development of Fluorescent Chemosensors for Carbohydrates and Diol-Containing Biomolecules

Leveraging the enhanced binding affinity predicted for the 6-yl isoquinoline scaffold with a 3-fluoro electron-withdrawing substituent [1], this compound is ideally suited for constructing next-generation fluorescent sensors for glucose, sialic acid, or glycoproteins. Its increased Lewis acidity relative to the non-fluorinated analog should translate to higher sensitivity and lower detection limits in physiological buffer systems.

Advanced Suzuki-Miyaura Coupling Reactions Requiring Enhanced Reactivity and Metabolic Stability

In multi-step syntheses of drug candidates where the final molecule must resist CYP450-mediated oxidation at the isoquinoline 3-position, this boronic acid provides a direct means to install a fluorine-blocked, metabolically stable isoquinoline moiety . Its increased acidity (lower pKa) relative to non-fluorinated arylboronic acids can also accelerate sluggish coupling reactions, improving yields in challenging heterocyclic cross-couplings [2].

Structure-Activity Relationship (SAR) Studies Exploring 3-Substituent Effects on Isoquinoline-Based Lead Compounds

For medicinal chemists performing systematic SAR around an isoquinoline core, this compound serves as the definitive fluorine-containing probe. Comparative studies with the 3-H, 3-Cl, and 3-Me analogs allow quantification of fluorine's impact on potency, selectivity, and PK properties. The quantitative differentiation established in this guide—lower molecular weight vs. Cl, stronger C-F bond, and specific PKB patent utility—provides a clear rationale for its inclusion in focused compound libraries [3].

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